N-Butanoyl-3-oxobutanamide

Description

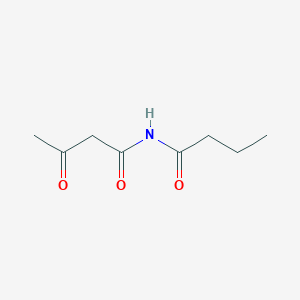

N-Butanoyl-3-oxobutanamide is a specialized organic compound characterized by a 3-oxobutanamide backbone (acetoacetamide) with a butanoyl (butyryl) group substituted on the amide nitrogen. Its molecular formula is C₈H₁₃NO₃, and its structure comprises two ketone groups and a tertiary amide linkage (Figure 1).

Properties

CAS No. |

77656-05-4 |

|---|---|

Molecular Formula |

C8H13NO3 |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

N-butanoyl-3-oxobutanamide |

InChI |

InChI=1S/C8H13NO3/c1-3-4-7(11)9-8(12)5-6(2)10/h3-5H2,1-2H3,(H,9,11,12) |

InChI Key |

NKCQQRICTGJTLH-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC(=O)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Butanoyl-3-oxobutanamide can be synthesized through the reaction of butanamide with diketene. The reaction typically involves the use of aniline derivatives and manganese(III) acetate as catalysts . The reaction conditions often include refluxing in acetic acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-Butanoyl-3-oxobutanamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group, forming corresponding alcohol derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the 3-oxo position, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Manganese(III) acetate in acetic acid at reflux temperature.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution at the 3-oxo position.

Major Products Formed

Oxidation: Naphtho[2,1-b]furan and lactam derivatives.

Reduction: Corresponding alcohol derivatives.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

N-Butanoyl-3-oxobutanamide has several scientific research applications:

Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-Butanoyl-3-oxobutanamide involves its interaction with specific molecular targets and pathways. For instance, as a quorum sensing inhibitor, it interferes with bacterial signaling molecules called autoinducers, thereby disrupting bacterial communication and biofilm formation . The compound may also interact with enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of N-Butanoyl-3-oxobutanamide are best understood through comparison with analogs, as detailed below:

N-Butyl-3-oxobutanamide

- Structure: Features a linear butyl group on the amide nitrogen instead of butanoyl.

- Synthesis : Prepared via diketene and 1-butylamine in benzene/water at 0°C, yielding 89% .

- Applications : Serves as a precursor for α-oxoketene S,S-acetals, which are intermediates in heterocyclic synthesis.

3-oxo-2-Phenylbutanamide

- Structure : A phenyl group at the C2 position instead of a hydrogen atom.

- Applications : Recognized as an amphetamine synthesis precursor, with forensic relevance in wastewater analysis .

- Stability: Likely less polar than this compound due to the aromatic ring.

Methyl 2-Benzoylamino-3-oxobutanoate

- Structure: Incorporates a benzoylamino group at C2 and a methyl ester at the carboxylate.

- Synthesis: Prepared via condensation of methyl 2-benzoylamino-3-oxobutanoate with aromatic amines under acidic conditions .

- Reactivity: The ester group facilitates nucleophilic substitution, enabling access to enamino esters for heterocycle formation.

Baccatin III 13-Ester with Butanoylamino Substituent

- Structure: Part of a taxane derivative with a butanoylamino group on a phenylpropanoic acid side chain.

- Pharmaceutical Relevance: Modifications at the butanoylamino position influence bioactivity in taxane-based chemotherapeutics .

N,N'-(Butane-1,4-diyl)bis(3-oxobutanamide)

- Structure : Dimeric form linked by a 1,4-butanediyl group.

- Molecular Formula : C₁₂H₂₀N₂O₄ (molar mass: 256.3 g/mol) .

- Applications: Potential crosslinker in polymer chemistry or ligand in coordination complexes.

Research Findings and Implications

- Synthetic Flexibility : The diketene-amine reaction pathway (e.g., ) is adaptable for diverse N-substituted 3-oxobutanamides, though yields vary with steric and electronic effects of substituents.

- Functional Trade-offs: Acyl groups (e.g., butanoyl) may improve thermal stability but reduce solubility compared to alkyl analogs.

- Pharmaceutical Potential: Butanoylamino derivatives in taxane esters highlight the role of acyl groups in modulating drug efficacy and metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.